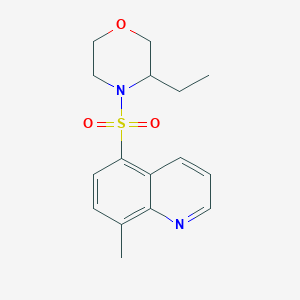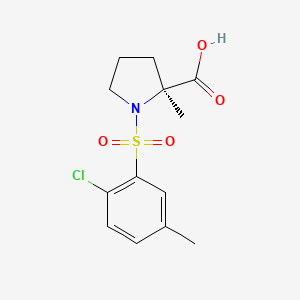![molecular formula C17H18F3N3O3 B7449901 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide is a complex organic compound that features a piperidine ring, a trifluorophenyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through the Hantzsch pyridine synthesis or other cyclization methods . The trifluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and often exhibit similar pharmacological properties
Trifluorophenyl compounds: These compounds contain the trifluorophenyl group, which imparts unique chemical and physical properties
Uniqueness
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide is unique due to the combination of its structural features, which confer specific reactivity and potential bioactivity. Its trifluorophenyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-2-14(25)23-7-5-10(6-8-23)17(26)21-9-13(24)22-12-4-3-11(18)15(19)16(12)20/h2-4,10H,1,5-9H2,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYJTIXKJOZCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)
![2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)
![N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7449858.png)
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)


![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)
